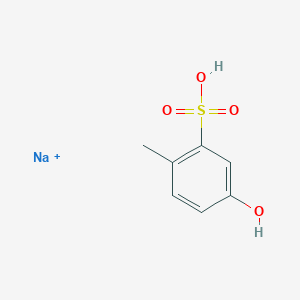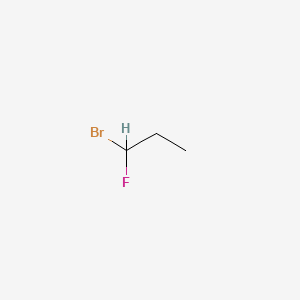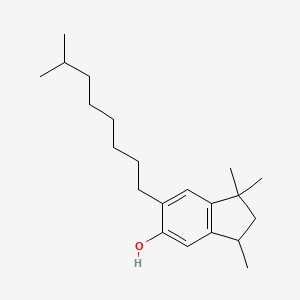
6-Isononyl-1,1,3-trimethylindan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isononyl-1,1,3-trimethylindan-5-ol is a chemical compound with the molecular formula C21H34O It is characterized by its unique structure, which includes an indan backbone substituted with isononyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isononyl-1,1,3-trimethylindan-5-ol typically involves the alkylation of 1,1,3-trimethylindan-5-ol with isononyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Isononyl-1,1,3-trimethylindan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
6-Isononyl-1,1,3-trimethylindan-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Isononyl-1,1,3-trimethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3-Trimethylindan-5-ol: Lacks the isononyl group, resulting in different chemical properties and applications.
6-Isononylindan-5-ol:
Uniqueness
6-Isononyl-1,1,3-trimethylindan-5-ol is unique due to the presence of both isononyl and trimethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
94248-67-6 |
|---|---|
Fórmula molecular |
C21H34O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-6-(7-methyloctyl)-2,3-dihydroinden-5-ol |
InChI |
InChI=1S/C21H34O/c1-15(2)10-8-6-7-9-11-17-12-19-18(13-20(17)22)16(3)14-21(19,4)5/h12-13,15-16,22H,6-11,14H2,1-5H3 |
Clave InChI |
RDKZETYKUSWUDY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=C1C=C(C(=C2)CCCCCCC(C)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
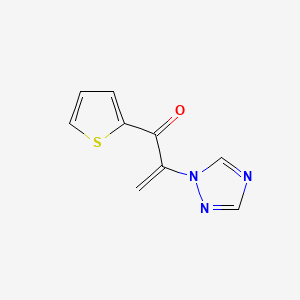

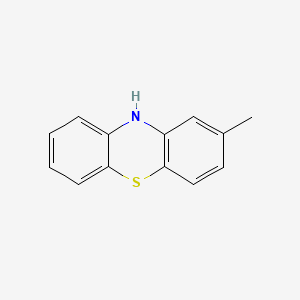

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)
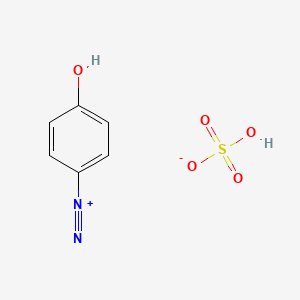


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

